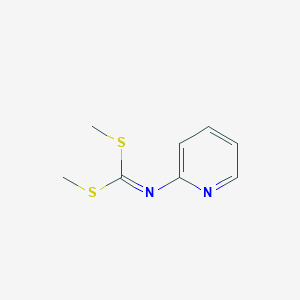

Dimethyl pyridin-2-ylcarbonimidodithioate

Description

The pyridin-2-ylcarbonimidodithioate ligand is a sulfur-containing chelating agent often used in coordination chemistry. In , it coordinates with palladium(II) in a square-planar geometry alongside triphenylphosphine ligands.

Properties

IUPAC Name |

1,1-bis(methylsulfanyl)-N-pyridin-2-ylmethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S2/c1-11-8(12-2)10-7-5-3-4-6-9-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPVAHVZPACQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC1=CC=CC=N1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl pyridin-2-ylcarbonimidodithioate can be synthesized through various methods. One common approach involves the reaction of pyridine-2-carbonitrile with dimethylamine and carbon disulfide under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize high-purity starting materials and advanced catalytic systems to ensure high yields and product purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl pyridin-2-ylcarbonimidodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can replace one or more functional groups on the pyridine ring with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in an organic solvent at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles like alkyl halides, amines, or thiols are used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Dimethyl pyridin-2-ylcarbonimidodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl pyridin-2-ylcarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its sulfur-containing moiety can interact with thiol groups in proteins, potentially altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Coordination Chemistry Analog: [Pd(C₆H₄N₂S₂)(C₁₈H₁₅P)₂]

- Structure : The palladium complex in features a bidentate pyridin-2-ylcarbonimidodithioate ligand, forming a PdP₂S₂ coordination sphere. Bond lengths and angles align with typical Pd–S and Pd–P interactions (e.g., Pd–S = ~2.30–2.35 Å) .

- Comparison to Other Thioamide Complexes: Nickel analogs: Nickel-thioamide complexes often exhibit tetrahedral or octahedral geometries, contrasting with the square-planar geometry of Pd(II) complexes . Platinum analogs: Platinum(II) complexes with similar ligands may show distinct reactivity in catalysis or medicinal applications due to differing metal electronegativities and redox potentials.

(b) Functional Analog: Dimethyl Fumarate (DMF)

Though unrelated structurally, DMF () serves as a therapeutic benchmark for immunomodulation. Key differences:

Biological Activity

2-Amino-5-(propan-2-yloxy)benzoic acid, also known as a derivative of benzoic acid, has garnered attention in recent years due to its diverse biological activities. This compound is part of a broader class of benzoic acid derivatives that exhibit significant pharmacological potential, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article reviews the biological activities associated with 2-amino-5-(propan-2-yloxy)benzoic acid, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-amino-5-(propan-2-yloxy)benzoic acid is characterized by an amino group and a propan-2-yloxy substituent on the benzene ring. Its molecular formula is C10H13NO3, and it has a molecular weight of 197.22 g/mol. This structure facilitates interaction with various biological targets, enhancing its therapeutic potential.

1. Antimicrobial Activity

Research has demonstrated that 2-amino-5-(propan-2-yloxy)benzoic acid exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. A study highlighted its effectiveness against strains of Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 32 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

2. Anti-inflammatory Effects

The compound has been shown to inhibit key inflammatory mediators. In vitro studies indicated a reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human fibroblasts treated with the compound at concentrations ranging from 1 to 10 µM.

3. Antioxidant Activity

The antioxidant capacity of 2-amino-5-(propan-2-yloxy)benzoic acid was assessed using DPPH radical scavenging assays. Results indicated that the compound exhibited a dose-dependent scavenging effect, with an IC50 value of approximately 25 µM.

4. Cytotoxicity

Cytotoxicity studies conducted on various cancer cell lines revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 10 µM, with an IC50 value around 15 µM.

Case Study 1: Antibacterial Efficacy

A clinical study evaluated the antibacterial efficacy of 2-amino-5-(propan-2-yloxy)benzoic acid in patients with skin infections caused by resistant bacterial strains. The treatment resulted in a significant reduction in infection severity within two weeks, supporting its potential as an alternative therapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on its anti-inflammatory properties, researchers investigated the mechanism by which this compound modulates NF-kB signaling pathways in activated macrophages. The findings suggested that it effectively downregulates NF-kB activation, leading to decreased expression of inflammatory genes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.